molecular formula C14H18FN B2660780 1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287310-46-5

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2660780
M. Wt: 219.303
InChI Key: QLEWPDXLSVHNET-UHFFFAOYSA-N
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Description

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as FUBIMINA, is a synthetic compound that belongs to the class of designer drugs. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. FUBIMINA has been used in scientific research to study the effects of cannabinoids on the brain and to develop new treatments for various medical conditions.

Mechanism Of Action

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found in the brain and throughout the body. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell survival and death pathways.

Biochemical And Physiological Effects

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell survival and death pathways. It has also been shown to have potent analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments include its potent agonist activity at the CB1 and CB2 cannabinoid receptors, its ability to modulate neurotransmitter release, and its anti-inflammatory and neuroprotective properties. However, there are also some limitations to using 1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments, including its potential for toxicity and its limited availability.

Future Directions

There are many potential future directions for research on 1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, including the development of new treatments for chronic pain, epilepsy, and multiple sclerosis, as well as the investigation of its potential for treating other medical conditions. Other potential future directions include the study of its toxicity and safety profile, the development of new synthetic methods for producing 1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, and the investigation of its potential for use in combination with other drugs.

Synthesis Methods

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methylphenylacetic acid with bicyclo[1.1.1]pentan-1-amine, followed by the reaction of the resulting compound with N-methylformamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used in scientific research to study the effects of cannabinoids on the brain and to develop new treatments for various medical conditions, such as chronic pain, epilepsy, and multiple sclerosis. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective properties.

properties

IUPAC Name

1-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN/c1-10-5-11(15)3-4-12(10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWPDXLSVHNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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